Darunavir

Description

Properties

IUPAC Name |

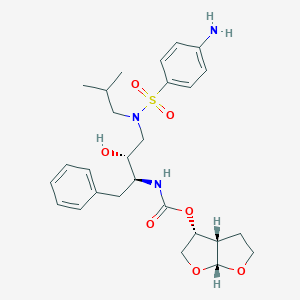

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-HEXNFIEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046779 | |

| Record name | Darunavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Darunavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Approximately 0.15 mg/mL at, 6.68e-02 g/L | |

| Record name | Darunavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darunavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White, amorphous solid | |

CAS No. |

206361-99-1 | |

| Record name | Darunavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206361-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darunavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206361991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darunavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darunavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARUNAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO603Y8113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Darunavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Darunavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74-76, 74 °C (decomposes) | |

| Record name | Darunavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darunavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the potent antiretroviral drug Darunavir and the active site of the Human Immunodeficiency Virus type 1 (HIV-1) protease. Understanding these intricate interactions at a molecular level is paramount for the ongoing development of novel protease inhibitors and for combating the challenge of drug resistance. This document details the quantitative binding data, experimental methodologies used to elucidate these interactions, and visual representations of the underlying processes.

Core Molecular Interactions

This compound, a second-generation protease inhibitor, was meticulously designed to form robust interactions with the HIV-1 protease, particularly with its highly conserved backbone atoms. This strategy confers a high genetic barrier to resistance, as mutations in the backbone are often detrimental to the enzyme's function.[1][2]

The primary mode of interaction is through an extensive network of hydrogen bonds within the protease active site. This compound lodges itself in the active site, competitively inhibiting the binding of the natural Gag-Pol polyprotein substrates and thus preventing their cleavage, a crucial step in the viral maturation process.[1][3] Key residues in the protease active site that form hydrogen bonds with this compound include the catalytic aspartates Asp25 and Asp25', as well as backbone atoms of Asp29, Asp30, Asp30', and Gly27.[1] The bis-tetrahydrofuran (bis-THF) moiety of this compound plays a critical role in forming strong hydrogen bonds with the backbone amide groups of Asp29 and Asp30.[2][4]

The molecular flexibility of this compound allows it to adapt to the shape of the protease active site, including in the presence of mutations that might alter the active site's conformation.[3] This adaptability, combined with its extensive interactions with the stable backbone of the protease, contributes to its high potency against both wild-type and multi-drug resistant HIV-1 strains.[1][2][5]

Quantitative Binding and Thermodynamic Data

The potency of this compound is reflected in its exceptional binding affinity for the HIV-1 protease. The following tables summarize key quantitative data from various studies, providing a comparative overview of its interaction with wild-type and mutant protease variants.

| Parameter | Value | Protease Variant | Reference(s) |

| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | Wild-Type | [1][2][6] |

| Inhibition Constant (Ki) | 16 pM | Wild-Type | [5] |

| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Wild-Type | [2] |

Table 1: Binding Affinity and Thermodynamics of this compound with Wild-Type HIV-1 Protease. This table highlights the extremely tight binding of this compound to the wild-type enzyme, characterized by a picomolar dissociation constant and a favorable enthalpic contribution.

| Protease Mutant | Fold Change in Ki (relative to Wild-Type) | Reference(s) |

| V32I/L33F | >20 | [7] |

| I50V | 30 | [2] |

| I84V | 3 | [8] |

| Heavily Mutated (20 mutations) | up to 13,000 | [4] |

Table 2: Impact of Resistance Mutations on this compound Binding Affinity. This table illustrates how specific mutations in the protease can decrease the binding affinity of this compound, leading to drug resistance. The fold change in the inhibition constant (Ki) indicates the degree of resistance conferred by the mutation(s).

Experimental Protocols

The characterization of this compound's interaction with the HIV-1 protease relies on a combination of powerful biophysical and computational techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.

X-Ray Crystallography of the this compound-Protease Complex

X-ray crystallography provides a static, high-resolution three-dimensional structure of the this compound-protease complex, revealing the precise atomic-level interactions.

1. Protein Expression and Purification:

-

The gene for HIV-1 protease (wild-type or mutant) is cloned into an expression vector (e.g., pET24d) and transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).[9]

-

Protein expression is induced, and the cells are harvested and lysed.

-

The protease is purified using a series of chromatography steps, such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography, to achieve high purity.[9]

2. Crystallization:

-

The purified protease is concentrated to an appropriate level (e.g., 10-20 mg/mL).

-

The protease is incubated with an excess of this compound to ensure complex formation.

-

Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion, varying parameters such as precipitant type and concentration, pH, and temperature.[10]

-

Crystals of the this compound-protease complex are grown to a suitable size for X-ray diffraction.

3. Data Collection:

-

A single crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, typically at a synchrotron source.[9]

-

Diffraction data are collected as a series of images as the crystal is rotated in the X-ray beam.[9]

4. Structure Determination and Refinement:

-

The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[9]

-

The phase problem is solved using molecular replacement, using a known protease structure as a search model.

-

An initial electron density map is calculated, into which the atomic model of the protease and this compound is built and refined.[11]

-

The model is refined against the experimental data to improve its agreement with the observed diffraction pattern, resulting in a final high-resolution structure.[11]

X-ray Crystallography Workflow.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between this compound and HIV-1 protease in solution, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

1. Sample Preparation:

-

Purified HIV-1 protease (wild-type or mutant) and this compound are prepared in an identical, well-matched buffer to minimize heats of dilution.[6]

-

The concentrations of both the protease and this compound are accurately determined.

-

All solutions are thoroughly degassed to prevent the formation of air bubbles in the calorimeter.[6]

2. ITC Experiment Setup:

-

The sample cell of the ITC instrument is filled with the purified protease solution (e.g., 10 µM).

-

The injection syringe is filled with the this compound solution at a concentration typically 10-20 times higher than the protease concentration (e.g., 100-200 µM).[2]

3. Titration and Data Acquisition:

-

The experiment is performed at a constant temperature.

-

A series of small, precise injections of the this compound solution are made into the protease solution in the sample cell.

-

The heat released or absorbed upon each injection is measured by the instrument.[2][6]

-

The titration continues until the protease is saturated with this compound.

4. Data Analysis:

-

The raw data, a series of heat-change peaks for each injection, is integrated to obtain the heat change per mole of injectant.

-

A binding isotherm is generated by plotting the heat change against the molar ratio of this compound to protease.[2]

-

The binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Ka (and its inverse, the dissociation constant Kd), ΔH, and the stoichiometry of binding (n).[2][8] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[6]

Isothermal Titration Calorimetry Workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the this compound-protease complex at the atomic level, offering insights into the flexibility of the complex, the stability of interactions over time, and the energetic contributions of individual residues to binding.

1. System Preparation:

-

The simulation starts with a high-resolution crystal structure of the this compound-protease complex (obtained from X-ray crystallography).

-

The complex is placed in a simulation box filled with explicit water molecules to mimic the cellular environment.

-

Ions are added to neutralize the system and to achieve a physiological salt concentration.

2. Energy Minimization and Equilibration:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.

-

The system is gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated at constant temperature and pressure to allow the solvent and ions to relax around the protein-ligand complex.[12]

3. Production MD Simulation:

-

A long-timescale (nanoseconds to microseconds) MD simulation is performed, where the motions of all atoms in the system are calculated by integrating Newton's equations of motion.[12]

-

The trajectory of the atoms over time is saved for subsequent analysis.

4. Trajectory Analysis:

-

The stability of the simulation is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

The flexibility of different regions of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.

-

The hydrogen bond network between this compound and the protease is analyzed throughout the simulation to assess the stability of these key interactions.

-

Binding free energies can be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the strength of the interaction and identify key residues contributing to binding.[3]

Mechanism of Action of this compound.

Conclusion

The potent inhibitory activity of this compound against HIV-1 protease is a direct result of its meticulously designed molecular interactions within the enzyme's active site. The extensive network of hydrogen bonds, particularly with the conserved backbone atoms, its high binding affinity, and its ability to adapt to mutations are key factors contributing to its clinical efficacy and high barrier to resistance. The combination of X-ray crystallography, isothermal titration calorimetry, and molecular dynamics simulations has been instrumental in elucidating these interactions, providing a detailed and dynamic understanding that continues to guide the development of next-generation antiretroviral therapies.

References

- 1. Binding Kinetics of this compound to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. The structural, dynamic, and thermodynamic basis of this compound resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic and structural analysis of HIV protease resistance to this compound - analysis of heavily mutated patient-derived HIV-1 proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and thermodynamic basis of amprenavir/darunavir and atazanavir resistance in HIV-1 protease with mutations at residue 50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Factors Associated with the Selection of Mutations Conferring Resistance to Protease Inhibitors (PIs) in PI-Experienced Patients Displaying Treatment Failure on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular dynamics simulation approach for discovering potential inhibitors against SARS-CoV-2: A structural review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and dissociation constant of Darunavir, a potent protease inhibitor used in the treatment of HIV-1 infection. The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the underlying mechanism of action.

Quantitative Binding Data

This compound exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, a key enzyme in the viral life cycle. This high affinity is a major contributor to its potent antiviral activity and high genetic barrier to resistance. The binding is characterized by a very slow dissociation rate, leading to a prolonged interaction with the enzyme.

The binding affinity of this compound is quantified by its dissociation constant (Kd) and inhibition constant (Ki). The following tables summarize the key quantitative data from various studies, comparing the binding of this compound to wild-type (WT) and mutant forms of HIV-1 protease.

Table 1: Dissociation and Inhibition Constants of this compound for Wild-Type HIV-1 Protease

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 4.5 x 10⁻¹² M (4.5 pM) | Not Specified | |

| Dissociation Constant (Kd) | < 10⁻¹² M (< 1 pM) | Surface Plasmon Resonance (SPR) | |

| Inhibition Constant (Ki) | 8.12 nM | Fluorescence-based Assay | |

| Inhibition Constant (Ki) | 1.58 ± 0.11 nM | Chromogenic Substrate Assay |

Table 2: Comparative Binding Kinetics of this compound and Other Protease Inhibitors for Wild-Type HIV-1 Protease

| Protease Inhibitor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (M) | Dissociative Half-life (t½) | Reference |

| This compound | ~2 x 10⁶ | < 10⁻⁵ | < 10⁻¹² | > 240 hours | |

| Amprenavir | ~2 x 10⁶ | ~10⁻² | ~10⁻⁸ | ~1 minute | |

| Atazanavir | ~10⁵ | ~10⁻³ | ~10⁻⁸ | ~10 minutes | |

| Lopinavir | ~10⁵ | ~10⁻³ | ~10⁻⁸ | ~10 minutes | |

| Tipranavir | ~10⁵ | ~10⁻³ | ~10⁻⁸ | ~10 minutes |

Table 3: Binding Affinity of this compound for Multidrug-Resistant (MDR) HIV-1 Protease Variants

| Protease Variant | Inhibition Constant (Ki) (nM) | Fold Change in Ki (vs. WT) | Method | Reference |

| MUT-1 | 26.34 | ~3.2 | Fluorescence-based Assay | |

| MUT-2 | 32.85 | ~4.0 | Fluorescence-based Assay | |

| MUT-3 | 44.70 | ~5.5 | Fluorescence-based Assay | |

| PRP51 | 37,000 (KL) | ~7400 | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

The determination of this compound's binding affinity and kinetics primarily relies on two biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of both the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated (K_d = k_off / k_on).

Detailed Methodology:

-

Immobilization of HIV-1 Protease:

-

Recombinant wild-type or mutant HIV-1 protease is covalently immobilized on a sensor chip surface (e.g., a Biacore CM5 chip).

-

The immobilization level is typically in the range of 1,500 to 3,000 resonance units (RU) to ensure an adequate signal response while minimizing mass transport limitations.

-

-

Analyte Preparation:

-

This compound is dissolved in a suitable running buffer, which may contain a small percentage of DMSO to ensure solubility. The DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.

-

-

Interaction Analysis:

-

A series of this compound concentrations are injected over the immobilized protease surface at a constant flow rate (e.g., 90 µl/min) to monitor the association phase.

-

The injection period is typically around 215 seconds.

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-protease complex. The dissociation is monitored for a prolonged period (e.g., 1,000 seconds or longer) due to the very slow dissociation rate of this compound.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using evaluation software (e.g., Biacore T100 Evaluation Software).

-

This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

-

-

Surface Regeneration:

-

Between different analyte injections, the sensor surface is regenerated to remove the bound this compound. A solution of 100% ethylene glycol can be used for this purpose.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (HIV-1 protease). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Detailed Methodology:

Due to the extremely high affinity of this compound for wild-type HIV-1 protease, direct titration can be challenging. Therefore, a competitive binding experiment is often employed.

-

Sample Preparation:

-

Purified HIV-1 protease is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

For competitive binding, the protease solution in the cell also contains a weaker, known inhibitor (e.g., acetyl-pepstatin) at a concentration significantly above its K_d.

-

All solutions must be prepared in the same buffer and thoroughly degassed to avoid air bubbles.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the protease solution in the sample cell.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, a series of heat pulses, is integrated to determine the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a competitive binding model) to determine the thermodynamic parameters for the displacement of the weaker inhibitor by this compound.

-

From this, the high-affinity K_d of this compound can be accurately calculated.

-

Mechanism of Action and Experimental Workflow

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the protease from cleaving the viral Gag-Pol polyproteins into functional proteins required for the maturation of new, infectious virions.

This compound's Mechanism of Action

The following diagram illustrates the direct inhibition of HIV-1 protease by this compound, which ultimately blocks viral maturation.

Caption: this compound directly inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins and resulting in the formation of immature, non-infectious virions.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of this compound to HIV-1 protease using biophysical methods like SPR or ITC is depicted below.

Caption: A generalized workflow for determining the binding affinity of this compound to HIV-1 protease, from preparation to data analysis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of Darunavir (DRV), a potent protease inhibitor, against wild-type Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a cornerstone of modern antiretroviral therapy, and understanding its fundamental antiviral properties is critical for ongoing research and drug development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and the experimental workflows used to characterize its efficacy.

Quantitative Efficacy of this compound Against Wild-Type HIV-1

This compound exhibits exceptional potency against wild-type HIV-1 strains in a variety of in vitro assay systems. Its efficacy is quantified through several key parameters, including the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the dissociation constant (Kd). These values consistently demonstrate this compound's ability to inhibit viral replication at nanomolar and even picomolar concentrations.

| Parameter | Value | Cell Line/Assay System | Reference |

| IC50 | 3 - 6 nM | Laboratory HIV-1 strains | |

| IC50 | 0.003 µmol/L (3 nM) | Acutely infected T-cells, peripheral blood and macrophages | [1] |

| EC50 | 1 - 5 nM | Wild-type HIV-1 and HIV-2 | [1][2] |

| EC50 | 0.52 nM (median) | Broad panel of HIV-1 major group (M) and outlier group (O) primary isolates in peripheral blood mononuclear cells | [3] |

| EC50 | 1.79 nM (median) | HIV-1 subtype B | [4] |

| EC50 | 1.12 nM (median) | HIV-1 subtype C | [4] |

| EC50 | 1.27 nM (median) | HIV-1 CRF01_AE | [4] |

| EC90 | 2.7 - 13 nM | Wild-type HIV-1 and HIV-2 | [1][2] |

| Kd | 4.5 x 10-12 M | HIV-1 Protease | [5][6] |

| Ki | 16 pM | HIV-1 Protease | [7] |

Mechanism of Action: Inhibition of HIV-1 Protease

This compound's primary mechanism of action is the potent and specific inhibition of the HIV-1 protease enzyme.[8][9] This viral enzyme is essential for the maturation of newly formed virus particles, as it cleaves the Gag-Pol polyproteins into their functional protein and enzyme components.[8][9] By binding to the active site of the HIV-1 protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious virions.[8][9]

This compound is a nonpeptidic protease inhibitor that forms extensive hydrogen bonds with the backbone of the protease active site.[5] This strong interaction, reflected in its low dissociation constant (Kd), makes it a highly potent inhibitor.[5][6] A key feature of this compound is its ability to interact with the stable, conserved regions of the protease backbone, which contributes to its high genetic barrier to resistance.[5] Furthermore, this compound has been shown to inhibit the dimerization of HIV-1 protease monomers, adding another layer to its antiviral activity.[7][10]

Experimental Protocols

The in vitro efficacy of this compound is determined through a series of well-established experimental protocols. These assays are designed to measure the inhibition of viral replication in cell culture and the direct inhibition of the HIV-1 protease enzyme.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of this compound required to inhibit 50% of viral replication in a cell culture system.

a. Cell Culture and Virus Propagation:

-

Maintain a suitable host cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Prepare a stock of wild-type HIV-1 (e.g., HIV-1NL4-3) by infecting the host cells and harvesting the virus-containing supernatant. Titer the virus stock to determine the tissue culture infectious dose 50 (TCID50).

b. Antiviral Assay:

-

Seed the host cells into a 96-well microtiter plate at a predetermined density.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound to the wells containing the cells. Include control wells with no drug.

-

Infect the cells with a standardized amount of HIV-1 (e.g., 100 TCID50).

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication (typically 5-7 days).

c. Quantification of Viral Replication (p24 Antigen ELISA):

-

After the incubation period, collect the cell culture supernatants.

-

Lyse the virus particles in the supernatant using a disruption buffer.

-

Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen.

-

Add the lysed supernatant samples and p24 standards to the wells and incubate.

-

Wash the plate and add a biotinylated detector antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of p24 in each well based on the standard curve.

d. Data Analysis:

-

Plot the percentage of inhibition of p24 production against the logarithm of the this compound concentration.

-

Determine the EC50 value by non-linear regression analysis, fitting the data to a sigmoidal dose-response curve.

HIV-1 Protease Inhibition Assay (IC50/Ki Determination)

This is a biochemical assay that directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 protease.

a. Reagents and Materials:

-

Recombinant HIV-1 protease.

-

A fluorogenic protease substrate (a synthetic peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher).

-

Assay buffer.

-

This compound and control inhibitors.

b. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, the fluorogenic substrate, and the assay buffer.

-

Initiate the enzymatic reaction by adding a fixed amount of recombinant HIV-1 protease to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

c. Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the percentage of protease inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Conclusion

This compound demonstrates potent in vitro activity against wild-type HIV-1, characterized by low nanomolar to picomolar inhibitory and effective concentrations. Its mechanism of action, involving the robust inhibition of the viral protease through extensive interactions with the enzyme's backbone and the inhibition of protease dimerization, underpins its high efficacy and significant barrier to the development of resistance. The experimental protocols detailed herein represent the standard methodologies for quantifying the in vitro anti-HIV-1 activity of protease inhibitors and are essential for the continued evaluation of new antiretroviral agents.

References

- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochain.com [biochain.com]

- 3. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. ablinc.com [ablinc.com]

- 6. en.hillgene.com [en.hillgene.com]

- 7. This compound, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ablinc.com [ablinc.com]

- 9. youtube.com [youtube.com]

- 10. Evaluation of this compound-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darunavir, a second-generation HIV-1 protease inhibitor (PI), stands out in the landscape of antiretroviral therapy due to its remarkably high genetic barrier to the development of drug resistance. This resilience is not conferred by a single mechanism but is rather the result of a combination of potent antiviral activity, a unique binding profile to the HIV-1 protease, and the complex, multi-mutational pathways required to overcome its inhibitory effects. This technical guide synthesizes key data on the molecular underpinnings of this compound's durability, details the experimental methodologies used to evaluate its resistance profile, and provides visual representations of the critical pathways and mechanisms involved.

Molecular Mechanisms Underpinning the High Genetic Barrier

This compound's high genetic barrier is a multifactorial phenomenon rooted in its chemical structure and its interaction with the HIV-1 protease enzyme.

1.1. Potent Binding Affinity and Slow Dissociation: this compound exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, with a dissociation constant (Kd) in the picomolar range (4.5 x 10⁻¹² M), which is approximately 100 to 1000 times tighter than first-generation PIs.[1][2] This tight binding is attributed to the extensive hydrogen bond network formed between the drug and the protease, particularly with the backbone atoms of the active site residues Asp29 and Asp30.[1][3] These interactions mimic those of the natural substrate, making it difficult for the virus to evolve mutations that disrupt drug binding without compromising its own essential enzymatic activity.[1]

Furthermore, this compound has a very slow dissociation rate from the protease, with a dissociative half-life exceeding 240 hours.[4] This prolonged interaction means the inhibitor remains bound to the enzyme for an extended period, effectively neutralizing it and suppressing viral replication even if plasma drug concentrations fluctuate.

1.2. Dual Mechanism of Action: Beyond its primary role as an enzymatic inhibitor, this compound has been shown to inhibit the dimerization of the HIV-1 protease.[5][6][7][8] Protease dimerization is an essential step for its enzymatic activity. By interfering with this process, this compound presents an additional hurdle for the virus to overcome, further contributing to its high genetic barrier.

1.3. Structural Resilience to Mutations: The design of this compound, particularly the inclusion of the bis-tetrahydrofuranyl (bis-THF) urethane group, allows it to fit snugly within the substrate envelope of the protease active site.[1][3] This means that mutations that might confer resistance to other PIs by altering the shape of the active site are less effective against this compound because they would also likely impair the protease's ability to process its natural Gag-Pol polyprotein substrates, leading to a fitness cost for the virus.[9] While mutations can reduce this compound's binding affinity, a significant loss of susceptibility requires the accumulation of multiple mutations.[10][11]

Resistance Pathways and Key Mutations

The development of clinically significant resistance to this compound is a complex process that necessitates the accumulation of multiple resistance-associated mutations (RAMs). In vitro selection experiments starting with wild-type HIV-1 have proven extremely difficult in generating high-level resistance.[3]

2.1. This compound Resistance-Associated Mutations (RAMs): A specific set of eleven protease mutations has been identified as being associated with a diminished virological response to this compound in treatment-experienced patients: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[3][10] The presence of three or more of these mutations is generally required to see a significant impact on this compound's efficacy.[10][12]

2.2. Evolutionary Pathways to High-Level Resistance: Studies involving the in vitro selection of resistance starting from multi-PI-resistant clinical isolates have revealed two independent pathways to high-level this compound resistance, anchored by the primary mutations I50V or I84V.[13] These initial major mutations are often followed by the accumulation of secondary or compensatory mutations that further decrease susceptibility and may restore viral fitness.[14] The specific pathway that emerges can be influenced by the structure of the inhibitor.[13] The V32I mutation has been identified as a critical but rare substitution that, once present, can predispose the virus to rapidly develop high-level resistance.[15][16]

Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data on this compound's potency against wild-type and mutant HIV-1 strains.

Table 1: In Vitro Susceptibility of HIV-1 to this compound and Other Protease Inhibitors

| Protease Inhibitor | Wild-Type EC50 (nM) | Fold Change in EC50 for Resistant Strains |

| This compound | ~1-5 | Requires ≥3 DRV RAMs for significant fold change [10] |

| Amprenavir | ~10-20 | Can be >100-fold with specific mutations |

| Atazanavir | ~2-5 | Can be >50-fold with specific mutations |

| Lopinavir | ~1-6 | Can be >100-fold with specific mutations |

| Tipranavir | ~20-50 | Can be >10-fold with specific mutations |

EC50 values are approximate and can vary depending on the specific assay and cell type used.

Table 2: Impact of Mutations on this compound Binding Affinity

| HIV-1 Protease Variant | Dissociation Constant (Kd) vs. This compound | Fold Change in Binding Affinity vs. Wild-Type |

| Wild-Type | 4.5 x 10⁻¹² M [1][2] | 1 |

| I84V, V82T (MDR) | Reduced by a factor of 13.3[1] | 13.3 |

| Highly Resistant Mutant (20 mutations) | Decreased by up to 13,000-fold[11] | 13,000 |

| PRP51-D25N (Highly Resistant) | 7,400-fold lower affinity[17] | 7,400 |

Table 3: Prevalence of this compound Resistance Mutations in PI-Experienced Patients

| This compound RAM | Prevalence in a Cohort of 1021 PI-Failed Genotypes[18] |

| Major Mutations | |

| I50V | 2.1% |

| I54M | 1.3% |

| L76V | 2.7% |

| I84V | 14.5% |

| Minor Mutations | |

| V11I | 3.3% |

| V32I | 3.9% |

| L33F | 11.0% |

| I47V | 2.1% |

| I54L | 2.3% |

| G73S | 12.8% |

| L89V | 2.4% |

Data from a study analyzing genotypes from patients failing various protease inhibitors.[18]

Experimental Protocols for Resistance Assessment

The evaluation of this compound's resistance profile relies on a combination of genotypic and phenotypic assays.

4.1. Genotypic Resistance Testing:

-

Objective: To identify the presence of specific resistance-associated mutations in the HIV-1 protease gene.

-

Methodology:

-

Viral RNA is extracted from a patient's plasma sample.

-

The protease-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

-

The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing.[19]

-

The resulting sequence is compared to a wild-type reference sequence to identify mutations.

-

Identified mutations are cross-referenced with databases of known RAMs to predict drug susceptibility.[19][20]

-

4.2. Phenotypic Resistance Testing:

-

Objective: To directly measure the susceptibility of a patient's viral isolate to an antiretroviral drug.

-

Methodology:

-

Recombinant viruses are generated containing the protease gene from a patient's HIV-1 isolate inserted into a laboratory-adapted HIV-1 backbone.

-

These recombinant viruses are then cultured in the presence of serial dilutions of this compound.

-

The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is determined.[21]

-

The EC50 value for the patient's virus is compared to the EC50 for a wild-type reference virus, and the result is expressed as a fold change in susceptibility.[21]

-

4.3. In Vitro Selection of Resistant Mutants:

-

Objective: To simulate the evolution of drug resistance in a controlled laboratory setting.

-

Methodology:

-

A wild-type or drug-susceptible HIV-1 strain is cultured in the presence of a low concentration of this compound.

-

The virus is allowed to replicate for a period, and then the viral supernatant is used to infect fresh cells with gradually increasing concentrations of the drug.[13]

-

This process is repeated for multiple passages, applying escalating drug pressure.[13]

-

At various passages, the viral population is genotypically and phenotypically characterized to identify the emergence of resistance mutations and changes in drug susceptibility.[6][22]

-

Visualizing Key Pathways and Mechanisms

References

- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Combating HIV resistance – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding kinetics of this compound to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro selection of highly this compound-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Mechanism of this compound binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Resistance profile of this compound: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. ajmc.com [ajmc.com]

- 13. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

- 14. youtube.com [youtube.com]

- 15. journals.asm.org [journals.asm.org]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 17. Structures of this compound-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of this compound to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 20. HIV-1 genotypic and phenotypic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. In Vitro Selection of Highly this compound-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiretroviral activity of Darunavir, a second-generation HIV-1 protease inhibitor, with a specific focus on its effects within peripheral blood mononuclear cells (PBMCs) and monocyte/macrophage cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental pathways.

Quantitative Antiviral Activity of this compound

This compound exhibits potent efficacy against both wild-type and multidrug-resistant strains of HIV-1 in a variety of in vitro systems. The following tables summarize the key inhibitory and effective concentrations of this compound in relevant cell lines.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1 in Mononuclear Cell Lines

| Cell Line | HIV-1 Strain | Parameter | Value (µM) | Citation |

| Acutely Infected T-cells | Wild-type | IC50 | 0.003 | [1] |

| MT-2 | Wild-type | IC50 | ~0.003 | [1] |

| MT-2 | Wild-type | EC50 | 0.003 | [2] |

| PHA-stimulated PBMCs | Wild-type | IC50 | 0.003 | [3] |

| PHA-stimulated PBMCs | Saquinavir-resistant | IC50 | 0.003 | [3] |

| PHA-stimulated PBMCs | Amprenavir-resistant | IC50 | 0.029 | [3] |

| PHA-stimulated PBMCs | Indinavir-resistant | IC50 | 0.018 | [3] |

| PHA-stimulated PBMCs | Nelfinavir-resistant | IC50 | 0.033 | [3] |

| PHA-stimulated PBMCs | Ritonavir-resistant | IC50 | 0.032 | [3] |

Table 2: Antiviral Efficacy of this compound in Peripheral Blood Mononuclear Cells (PBMCs) against Different HIV-1 Subtypes

| HIV-1 Subtype | Parameter | Median Value (nM) | Interquartile Range (nM) | Citation |

| Group M and O Primary Isolates | EC50 | 0.52 | - | [4] |

| Subtype B | EC50 | 1.79 | 1.3-2.6 | [4] |

| Subtype C | EC50 | 1.12 | 0.8-1.4 | [4] |

| CRF01_AE | EC50 | 1.27 | 1.0-1.7 | [4] |

Table 3: Efficacy of this compound in Chronically HIV-1 Infected Monocyte/Macrophage Cell Lines

| Cell Line | Treatment | Duration | Endpoint | Result | Citation |

| U1 Macrophages | 6 µg/mL this compound | 24 hours | p24 reduction | ~45% reduction compared to control | [5] |

| U1 Macrophages | 6 µg/mL this compound | 48 hours | p24 reduction | ~28% reduction compared to control | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the in vitro assessment of this compound's activity.

PBMC Isolation and Antiviral Assay

Objective: To determine the anti-HIV-1 activity of this compound in primary human PBMCs.

Methodology:

-

PBMC Isolation:

-

Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., EDTA).

-

PBMCs are isolated using density gradient centrifugation (e.g., Ficoll-Paque).

-

Isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

-

Cell Stimulation:

-

PBMCs are stimulated with phytohemagglutinin (PHA) at a concentration of 2-5 µg/mL for 2-3 days to promote T-cell proliferation and susceptibility to HIV-1 infection.

-

After stimulation, cells are washed and maintained in medium containing interleukin-2 (IL-2) at 20 U/mL.

-

-

Antiviral Assay:

-

PHA-stimulated PBMCs are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

Cells are then infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

-

The cultures are incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere.

-

-

Endpoint Measurement:

-

After the incubation period, cell-free supernatants are collected.

-

The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Antiviral Assay in a Chronically Infected Monocyte/Macrophage Cell Line (U1)

Objective: To assess the ability of this compound to suppress ongoing HIV-1 replication in a chronically infected monocytic cell line.

Methodology:

-

Cell Culture and Differentiation:

-

The U1 cell line, a subclone of the U937 human promonocytic cell line latently infected with HIV-1, is maintained in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

-

To induce differentiation into a macrophage-like phenotype and activate viral production, U1 cells can be treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.

-

-

Drug Treatment:

-

Differentiated U1 macrophages are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is included.

-

-

Incubation and Sample Collection:

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

At each time point, cell-free supernatants are harvested.

-

-

Quantification of Viral Replication:

-

The concentration of HIV-1 p24 antigen in the supernatants is determined using a commercial p24 ELISA kit.

-

The percentage of p24 reduction is calculated relative to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Antiviral Assay.

Impact on Cellular Signaling Pathways

While this compound's primary mechanism of action is the direct inhibition of HIV-1 protease, its presence and the suppression of viral replication within mononuclear cells can indirectly influence cellular signaling pathways that are often dysregulated during HIV-1 infection.

HIV-1 infection of macrophages is known to activate the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT1 and STAT3. This activation can create a cellular environment that is more conducive to viral replication and may contribute to the chronic inflammation associated with HIV-1 infection. By inhibiting viral replication, this compound can be inferred to mitigate the downstream effects of HIV-1 on these pathways, thereby contributing to a reduction in immune activation.

Furthermore, the transcription factor NF-κB is a key regulator of the inflammatory response and is also involved in the regulation of HIV-1 transcription. HIV-1 infection can induce NF-κB activation in monocytes and macrophages. While direct modulation of NF-κB by this compound has not been extensively characterized, its potent antiviral activity would logically lead to a reduction in virus-induced NF-κB activation, thereby dampening the pro-inflammatory state of the infected cells.

Further research is warranted to fully elucidate the direct effects of this compound on these and other signaling pathways in mononuclear and monocyte/macrophage cell lines, independent of its antiviral activity.

Conclusion

This compound demonstrates robust and potent antiviral activity against a broad range of HIV-1 strains in both peripheral blood mononuclear cells and monocyte/macrophage cell lines. Its primary mechanism of action, the inhibition of HIV-1 protease, effectively halts the viral life cycle. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and combat HIV-1 infection. The visualization of its mechanism and experimental workflows offers a clear and concise overview for educational and practical applications in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beyond this compound: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Nanoformulation Suppresses HIV Pathogenesis in Macrophages and Improves Drug Delivery to the Brain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro drug susceptibility of HIV-1 to Darunavir, a potent protease inhibitor. The described assays are essential for antiviral drug discovery, resistance monitoring, and clinical management of HIV-1 infection.

Introduction

This compound is a second-generation HIV-1 protease inhibitor that potently inhibits the replication of both wild-type and multidrug-resistant HIV-1 strains.[1] It is a critical component of highly active antiretroviral therapy (HAART).[2] In vitro drug susceptibility assays are fundamental to understanding the antiviral activity of this compound and to monitor the emergence of resistant viral variants. These assays measure the concentration of the drug required to inhibit viral replication or enzymatic activity by 50% (EC50 or IC50, respectively).

This document outlines two primary types of in vitro assays: cell-based phenotypic assays and biochemical enzyme-based assays.

Cell-Based Phenotypic Assays

Cell-based assays measure the ability of a drug to inhibit viral replication in cell culture. These assays provide a direct measure of the drug's antiviral activity in a biological system.

MT-4 Cell-Based Assay

The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect (CPE), making it a suitable model for antiviral screening.[3][4]

Principle: This assay measures the ability of this compound to protect MT-4 cells from HIV-1-induced cell death. The viability of the cells is assessed using a colorimetric method, such as the MTT assay, which measures mitochondrial reductase activity.[5]

Experimental Protocol:

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 nM.

-

Infection: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[6] Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator until significant CPE is observed in the virus control wells.[3]

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the cell control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.

-

Workflow for MT-4 Cell-Based Assay

Caption: Workflow of the MT-4 cell-based assay for this compound susceptibility testing.

Peripheral Blood Mononuclear Cell (PBMC) Assay

PBMC assays are considered more physiologically relevant as they use primary human cells.[7]

Principle: This assay measures the inhibition of HIV-1 replication in phytohemagglutinin (PHA)-stimulated PBMCs. Viral replication is typically quantified by measuring the level of p24 antigen in the culture supernatant.

Experimental Protocol:

-

PBMC Isolation: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.[8]

-

Stimulation: Stimulate the PBMCs with 2 µg/mL PHA for 2-3 days in RPMI-1640 medium supplemented with 10% FBS and 10 U/mL IL-2.

-

Drug Dilution: Prepare serial dilutions of this compound in culture medium.

-

Infection: Plate the stimulated PBMCs at 2 x 10^5 cells/well in a 96-well plate. Infect the cells with a pre-titered stock of HIV-1.

-

Treatment: Add the diluted this compound to the appropriate wells.

-

Incubation: Incubate the plate for 7 days at 37°C, replacing half of the medium with fresh medium containing the appropriate drug concentration on day 4.

-

p24 ELISA: On day 7, collect the culture supernatant and quantify the p24 antigen concentration using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration and determine the EC50 value.

Logical Relationship in PBMC Assay

Caption: Logical flow of the PBMC-based assay for this compound susceptibility.

Biochemical HIV-1 Protease Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

Principle: A fluorogenic substrate, which is a synthetic peptide mimicking the natural cleavage site of the HIV-1 protease, is used. Cleavage of the substrate by the protease results in an increase in fluorescence. This compound competes with the substrate for the active site of the enzyme, thereby inhibiting the cleavage and the resulting fluorescence signal.

Experimental Protocol:

-

Reagents:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

This compound stock solution in DMSO

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black plate, add the HIV-1 protease and the diluted this compound.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each drug concentration.

-

Calculate the percentage of inhibition relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.[9]

-

HIV-1 Protease Inhibition by this compound

Caption: Mechanism of HIV-1 protease inhibition by this compound in a biochemical assay.

Data Presentation

The following tables summarize typical quantitative data for this compound obtained from in vitro susceptibility assays.

Table 1: Cell-Based Antiviral Activity of this compound

| Cell Line/System | HIV-1 Strain/Isolate | Parameter | Value (nM) | Reference(s) |

| MT-4 cells | Wild-type (NL4-3) | EC50 | 1 - 5 | [10] |

| MT-4 cells | Wild-type (HXB2) | EC50 | 11 | [11] |

| CEM cells | Wild-type | ID50 | 4.7 | [12] |

| PBMCs | Primary Isolates (Group M & O) | Median EC50 | 0.52 | [13] |

| PBMCs | Subtype B | Median EC50 | 1.79 | [13] |

| PBMCs | Subtype C | Median EC50 | 1.12 | [13] |

| PBMCs | CRF01_AE | Median EC50 | 1.27 | [13] |

Table 2: Biochemical Inhibitory Activity of this compound

| Assay Type | HIV-1 Protease | Parameter | Value | Reference(s) |

| Enzyme Inhibition | Wild-type | IC50 | 3 - 6 nM | [14] |

| Enzyme Inhibition | Wild-type | Ki | 16 pM | [12][15] |

| Enzyme Inhibition | Wild-type | IC50 | 0.003 µM (3 nM) | [11] |

| HPLC-based | Wild-type | IC50 | 0.002 µM (2 nM) | [16] |

| Surface Plasmon Resonance | Wild-type | Ki | 0.5 nM | [9] |

Note: EC50, IC50, and Ki values can vary depending on the specific experimental conditions, including the cell line, viral strain, substrate concentration, and assay methodology. The data presented here are for illustrative purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of this compound-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Selection of Highly this compound-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound concentration in PBMCs may be a better indicator of drug exposure in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hivdb.stanford.edu [hivdb.stanford.edu]

- 9. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for this compound and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combating HIV resistance – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro susceptibility and virological outcome to this compound and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | HIV Protease | Tocris Bioscience [tocris.com]

- 15. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a second-generation protease inhibitor (PI) that has demonstrated significant efficacy against both wild-type and multi-drug resistant strains of HIV-1.[1] Its potent antiviral activity is attributed to its high binding affinity for the HIV-1 protease active site.[2][3] However, the emergence of drug resistance remains a critical challenge in the long-term management of HIV-1 infection. Monitoring for the development of resistance to this compound is crucial for effective patient care and for the development of new antiretroviral therapies. This document provides detailed application notes and protocols for both genotypic and phenotypic resistance testing of this compound.

Genotypic Resistance Testing

Genotypic assays are designed to identify specific mutations in the HIV-1 protease gene that are associated with reduced susceptibility to this compound.[4] This method is generally faster and less expensive than phenotypic testing.[5]

This compound Resistance-Associated Mutations (RAMs)

Several mutations in the HIV-1 protease gene have been identified as being associated with resistance to this compound. These are often categorized as major (primary) or minor (secondary) mutations. The presence of multiple mutations, particularly a combination of major and minor mutations, is often required to confer significant resistance to this compound, highlighting its high genetic barrier to resistance.[4][6]

A list of key this compound resistance-associated mutations is provided in the table below.

| Mutation Type | Amino Acid Substitution |

| Major | I50V, I54M, L76V, I84V[7][8] |

| Minor | V11I, V32I, L33F, I47V, I54L, G73S, L89V[6][7][8] |

Table 1: Key this compound Resistance-Associated Mutations (RAMs)

The accumulation of these mutations has a cumulative effect on the level of resistance. The International Antiviral Society-USA (IAS-USA) provides an updated list of mutations associated with resistance to antiretroviral drugs.[9]

Interpretation of Genotypic Results

The interpretation of genotypic test results involves identifying the presence of the RAMs listed above. The number of this compound-associated mutations is a strong predictor of virological response.[6] Generally, the presence of three or more of these mutations is associated with a diminished virological response to this compound-based regimens.[6][7]

| Number of this compound RAMs | Predicted Virological Response |

| 0-1 | Favorable |

| 2 | Intermediate |

| ≥3 | Diminished[6][7] |

Table 2: General Interpretation of this compound Genotypic Resistance

Experimental Protocol: HIV-1 Protease Gene Sequencing (Sanger Sequencing)

This protocol outlines the general steps for sequencing the HIV-1 protease gene from patient plasma samples using the Sanger sequencing method.[10][11]

1. Viral RNA Extraction:

-

Extract viral RNA from plasma samples with a viral load of at least 500-1000 copies/mL using a commercial viral RNA extraction kit.[9]

2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

-

Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the protease gene region.

-

Primers: Use primers that flank the protease coding region of the pol gene.

-

Cycling Conditions:

-

Reverse Transcription: 50°C for 30 minutes.

-

Initial Denaturation: 94°C for 2 minutes.

-

PCR Cycling (40 cycles):

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final Extension: 72°C for 10 minutes.

-

3. PCR Product Purification:

-

Purify the amplified PCR product to remove primers, dNTPs, and other reaction components. This can be done using commercially available PCR purification kits.

4. Sequencing Reaction:

-

Perform cycle sequencing using BigDye™ terminator chemistry with the purified PCR product as a template and specific sequencing primers.

5. Sequence Analysis:

-

Purify the sequencing products and analyze them on an automated DNA sequencer.

-

Assemble and edit the raw sequence data to obtain a consensus sequence of the protease gene.

-

Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.

-

Interpret the identified mutations using a reputable HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database.

Phenotypic Resistance Testing

Phenotypic assays provide a direct measure of the ability of a virus to replicate in the presence of a drug.[5] The result is typically reported as a fold change (FC) in the 50% effective concentration (EC50) of the drug for the patient's virus compared to a wild-type reference virus.[9]

Interpretation of Phenotypic Results

The interpretation of phenotypic results for this compound is based on clinical cut-offs that correlate the fold change in EC50 with virological response.

| Fold Change (FC) in EC50 | Interpretation | Predicted Virological Response |

| ≤ 10 | Susceptible | Favorable response[6][12] |

| > 10 to < 40 | Intermediate Resistance | Reduced response[6][13] |

| ≥ 40 | High-level Resistance | Poor response[6][13] |

Table 3: Clinical Cut-offs for this compound Phenotypic Resistance

A lower fold change indicates that the virus is more susceptible to the drug. As the fold change increases, the virus becomes more resistant, and the likelihood of a favorable treatment response decreases.[14]

Experimental Protocol: Recombinant Virus Phenotyping Assay

This protocol describes a common method for phenotypic resistance testing using a recombinant virus assay, such as the PhenoSense assay.[15][16]

1. Amplification of Patient-Derived Protease Gene:

-

Follow steps 1 and 2 of the genotypic sequencing protocol to amplify the protease gene from patient plasma RNA.

2. Creation of Recombinant Virus:

-

Ligate the amplified patient-derived protease gene into a proviral DNA vector that lacks its own protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

-

Transfect permissive cells (e.g., HEK293T) with the recombinant vector to produce infectious virus particles containing the patient's protease enzyme.

3. Drug Susceptibility Testing:

-

Culture the recombinant virus in the presence of serial dilutions of this compound.

-

A wild-type reference virus is tested in parallel as a control.

4. Measurement of Viral Replication:

-